molecular formula C23H27N5O B11010677 N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-1-methyl-1H-indole-6-carboxamide

N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-1-methyl-1H-indole-6-carboxamide

Cat. No.: B11010677
M. Wt: 389.5 g/mol
InChI Key: IBBINRTYYQFMJK-UHFFFAOYSA-N
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Description

  • This compound belongs to the class of benzimidazole derivatives, which are heterocyclic compounds containing a benzene ring fused to an imidazole ring.
  • Its chemical structure consists of a benzimidazole core with additional functional groups attached.
  • The compound’s systematic name reflects its substituents: a dimethylamino propyl group, a methyl group, and an indole-6-carboxamide moiety.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is as follows

      Reaction Conditions: Specific reaction conditions may vary, but typical conditions involve appropriate solvents, catalysts, and temperature control.

      Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis can be scaled up with suitable modifications.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including

      Common Reagents and Conditions: Reagents like oxidants (e.g., peroxides), reducing agents (e.g., hydrides), and nucleophiles (e.g., amines) are relevant.

      Major Products: The specific products depend on the reaction conditions and substituents. For example, reduction could yield an amine derivative.

  • Scientific Research Applications

      Chemistry: Used as a building block in polymer chemistry due to its reactivity and water solubility.

      Biology: Investigated for potential biological applications, such as drug delivery systems.

      Medicine: Research into its pharmacological properties, including potential anticancer or antimicrobial effects.

      Industry: As a monomer in the synthesis of hydrophilic polymers.

  • Mechanism of Action

    • The exact mechanism remains an active area of research.
    • It may interact with cellular targets related to its functional groups (e.g., amide bonds, indole rings).
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Uniqueness: Its combination of benzimidazole, indole, and amide functionalities sets it apart.

      Similar Compounds: While I don’t have an exhaustive list, related compounds include other benzimidazole derivatives and amides.

    Properties

    Molecular Formula

    C23H27N5O

    Molecular Weight

    389.5 g/mol

    IUPAC Name

    N-[1-[3-(dimethylamino)propyl]-2-methylbenzimidazol-5-yl]-1-methylindole-6-carboxamide

    InChI

    InChI=1S/C23H27N5O/c1-16-24-20-15-19(8-9-21(20)28(16)12-5-11-26(2)3)25-23(29)18-7-6-17-10-13-27(4)22(17)14-18/h6-10,13-15H,5,11-12H2,1-4H3,(H,25,29)

    InChI Key

    IBBINRTYYQFMJK-UHFFFAOYSA-N

    Canonical SMILES

    CC1=NC2=C(N1CCCN(C)C)C=CC(=C2)NC(=O)C3=CC4=C(C=C3)C=CN4C

    Origin of Product

    United States

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